An In-depth Technical Guide to the Chemical Properties of (3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of (3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the difluorinated pyridine ring and the primary aminomethyl group, make it a valuable building block for the synthesis of novel bioactive molecules. The presence of fluorine atoms can significantly influence the physicochemical and pharmacological properties of parent molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential applications of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, serving as a vital resource for professionals in the field of drug development.
Chemical Properties and Data
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is a white to off-white solid.[1] The dihydrochloride salt form is utilized to improve its aqueous solubility.[2] The electron-withdrawing nature of the two fluorine atoms on the pyridine ring influences the molecule's reactivity and stability, making it a key component in the design of bioactive compounds.[3]
Table 1: Quantitative Chemical Data for (3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride
| Property | Value | Source |
| CAS Number | 1204298-48-5 | [1] |
| Molecular Formula | C₆H₈Cl₂F₂N₂ | ChemScene |
| Molecular Weight | 217.04 g/mol | ChemScene |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Synthesis and Experimental Protocols
One common approach involves the reduction of a corresponding nitrile. This method is often favored for its scalability and good yields. An alternative strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for late-stage functionalization in drug discovery, though it can be more costly due to the use of specialized catalysts and ligands.[2]
Below is a generalized, logical workflow for a potential synthesis route based on the reduction of a nitrile precursor.
Caption: Generalized synthetic workflow for (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
(3,5-Difluoropyridin-2-yl)methanamine and its derivatives are widely utilized as building blocks in the synthesis of pharmacologically active compounds.[2][3] The difluoropyridine moiety is a key structural element that can modulate the electronic properties of a molecule, thereby enhancing its interaction with biological targets such as enzymes and receptors.[3]
This class of compounds has been particularly explored in the development of ligands for adenosine receptors.[2] Furthermore, the versatile nature of the primary amine allows for a wide range of chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[3] The structural features of this compound suggest its potential in the development of therapies for a variety of conditions, including cancer and bacterial infections, where modulation of specific biological pathways is desired.[3]
Reactivity and Chemical Behavior
The chemical reactivity of (3,5-Difluoropyridin-2-yl)methanamine is largely dictated by the interplay between the electron-deficient difluorinated pyridine ring and the nucleophilic primary amine. The fluorine atoms can be susceptible to nucleophilic aromatic substitution under certain conditions. The primary amine can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases.
Caption: Reactivity diagram of (3,5-Difluoropyridin-2-yl)methanamine.
Safety and Handling
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[3]
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Conclusion
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is a key intermediate in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the difluorinated pyridine core, make it an attractive scaffold for the development of novel therapeutics. While detailed public data on its specific physical properties and synthesis are limited, the available information underscores its importance as a versatile building block. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications. This guide serves as a foundational resource for researchers embarking on work with this promising compound.




